molecular formula C15H11F3O2 B1343247 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid CAS No. 473264-01-6

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid

Cat. No. B1343247
M. Wt: 280.24 g/mol
InChI Key: ORMMKYADNPXZNO-UHFFFAOYSA-N
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Description

While none of the provided papers directly discuss 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid, they do provide insights into related compounds and their synthesis, characterization, and properties, which can be useful for a comprehensive analysis of the target compound.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step reactions, including condensation, methylation, and acylation, as seen in the synthesis of various liquid crystal intermediates . Similarly, the synthesis of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid would likely involve strategic functionalization of the benzene ring and the introduction of the trifluoromethyl group at the appropriate position. The indium-mediated carbon-carbon coupling reaction mentioned in papers and could potentially be adapted for the synthesis of the target compound by choosing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy, as demonstrated in the characterization of azo-benzoic acids . For 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid, these techniques would likely reveal the presence of the trifluoromethyl group and its influence on the electronic structure of the molecule. The crystal structure of related compounds, as determined by X-ray diffraction, shows features like hydrogen-bonded dimers and specific bond lengths that suggest conjugation . These findings could inform the expected crystal structure and bonding characteristics of the target compound.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can vary depending on the substituents attached to the benzene ring. For instance, the introduction of deuterium and tritium into related compounds has been achieved, indicating the possibility of isotopic labeling in the target compound as well . The presence of a trifluoromethyl group in the target molecule could affect its reactivity, potentially making it more electron-withdrawing and influencing its participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, can be influenced by substituents on the aromatic ring. The synthesis and characterization of tris-methacrylated benzoate derivatives reveal insights into the mesophases and lyotropic columnar phases of these compounds, which could be relevant for understanding the liquid crystalline properties of the target compound . Additionally, the self-assembly and molecular vibrations of benzoic acid derivatives are important for applications in organic light-emitting devices, as shown by the Raman spectroscopic investigation of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid . These properties would need to be investigated for 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid to determine its potential applications.

Scientific Research Applications

Discovery and Synthesis Applications

  • EP1 Receptor Selective Antagonists : A study by Naganawa et al. (2006) explored analogs of a compound similar in structure to "3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid" for potential as EP1 receptor selective antagonists. This research highlights the compound's relevance in medicinal chemistry, particularly in the development of new therapeutics targeting the EP1 receptor subtype (Naganawa et al., 2006).

  • Structural Analysis for Bioactivity Prediction : Dinesh (2013) conducted a detailed analysis of two benzoic acids' crystal structures, including interactions and bioactivity predictions. While the specific compound isn't directly studied, the methods applied are relevant for assessing the bioactive potential of similar compounds (Dinesh, 2013).

Material Science and Chemistry

  • Functionalized (Trifluoromethyl)benzenes and -pyridines : Volle and Schlosser (2002) described the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, highlighting a pathway to trifluoromethyl-substituted benzoates. This work indicates the compound's utility in synthesizing materials with potential electronic or optical applications (Volle & Schlosser, 2002).

Pharmaceutical and Biological Research

  • Antidepressant Metabolism : Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant, illustrating the compound's involvement in metabolic pathways and its potential impact on drug efficacy and safety (Hvenegaard et al., 2012).

Environmental and Catalysis Research

  • Photocatalytic Performance : Wang et al. (2015) synthesized coordination compounds based on "3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid" derivatives, evaluating their optical properties and photocatalytic performance. This suggests the compound's utility in environmental remediation and sustainable chemistry applications (Wang et al., 2015).

properties

IUPAC Name

3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMMKYADNPXZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620589
Record name 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid

CAS RN

473264-01-6
Record name 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-methyl-2′-(trifluoromethyl)biphenyl-4-carboxylate, prepared in step 1 (3 g; 10.19 mmol; 1 eq.) in EtOH (90 mL), was added at RT an aqueous solution of sodium hydroxide (6.12 mL; 5 M; 30.58 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under vacuum to give a brown solid. It was taken up in water (400 mL) and the aqueous phase was washed twice with EtOAc (200 mL). Aqueous phase was acidified with concentrated HCl (2 mL) to pH 2. Then it was concentrated under vacuum until a precipitate was formed (⅓ of volume). The suspension was filtered off and dried under vacuum, affording the title compound as a beige solid (2.41 g, 84%). 1H NMR: (DMSO-d6, 300 MHz) δ 13.03 (s, 1H), 7.91-7.68 (m, 5H), 7.38-7.36 (d, J=8.27 Hz, 1H), 7.27-7.25 (d, J=8.24 Hz, 1H), 2.05 (s, 3H). LC/MS (Method A): 279.0 (M−H)−. HPLC (Method A) Rt 4.49 min (Purity: 95.7%).
Name
methyl 2-methyl-2′-(trifluoromethyl)biphenyl-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-bromo-3-methylbenzoate (20 g, 87 mmol), 2-(trifluoromethyl)benzeneboronic acid (24.9 g, 131 mmol), potassium carbonate (24 g, 175 mmol) and bis(tricyclohexylphosphine)palladium (II) dichloride (65 mg, 0.1 mmol) was prepared in dioxane (200 mL) and water (50 mL) under N2 atmosphere. The mixture was heated at 100° C. for 3 hours. A 5N aqueous solution of NaOH (100 mL) was added and the reaction mixture was stirred at 100° C. for one additional hour. The reaction mixture was cooled at RT and the aqueous layer was removed. The organic layer was filtered through a celite pad, concentrated until 75 mL under reduced pressure, diluted with water (125 mL) and washed with MTBE (2×200 mL). The aqueous layer was acidified to pH 1 with a 5N aqueous solution of HCl (25 mL) and extracted with MTBE (2×100 mL). The organic layers were combined, dried (Na2SO4) and filtered through a celite pad. The solution was concentrated until 100 mL, then heptane was added (200 mL). The mixture was concentrated until 100 mL. The precipitate was filtered off and rinsed twice with heptane, then dried under reduced pressure to give the title compound as a white powder (22.5 g, 92%). HPLC (Method A), Rt 4.4 min (purity: 100%). LC/MS (Method B): 279.0 (M−H)−. 1H NMR (DMSO-d6, 300 MHz) δ 13.0 (s, 1H), 7.87 (m, 2H), 7.80 (dd, J=7.9, 1.6 Hz, 1H), 7.75 (m, 1H), 7.64 (m, 1H), 7.34 (d, J=7.6 Hz, 1H), 7.23 (d, J=7.9 Hz, 1H), 2.02 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods III

Procedure details

To a solution of (2-methyl-2′-trifluoromethyl-[1,1′-biphenyl]-4-yl)-carboxylic acid methyl ester of Step B (1.9 g, 6.5 mmol) in tetrahydrofuran (30 mL) was added 1 N sodium hydroxide (13 mL, 13 mmol). The reaction mixture was heated at reflux overnight, then cooled and acidified with 2 N hydrochloric acid. The aqueous layer was extracted with ethyl acetate and the combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.65 g of the title compound as a white solid, m.p. 171–174° C.
Name
(2-methyl-2′-trifluoromethyl-[1,1′-biphenyl]-4-yl)-carboxylic acid methyl ester
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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